1,2-Dimethyl-3-(trimethylsilyl)cyclohexan-1-ol
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Overview
Description
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with two methyl groups and a trimethylsilyl group, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as the use of Dess–Martin periodinane or other oxidizing agents.
Industrial Production Methods
Industrial production of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Dess–Martin periodinane, PCC (Pyridinium chlorochromate)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Bases: Pyridine, Sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes or alcohols
Substitution: Formation of various substituted cyclohexanols
Scientific Research Applications
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanol: Similar structure but lacks the trimethylsilyl group.
2,3-Dimethylcyclohexanol: Similar structure but different positioning of methyl groups.
Cyclohexanol: Basic structure without any substituents.
Uniqueness
1,2-Dimethyl-3-(trimethylsilyl)cyclohexanol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
95837-52-8 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1,2-dimethyl-3-trimethylsilylcyclohexan-1-ol |
InChI |
InChI=1S/C11H24OSi/c1-9-10(13(3,4)5)7-6-8-11(9,2)12/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
CSKVVQPIIZRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1(C)O)[Si](C)(C)C |
Origin of Product |
United States |
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